Methyl (5-dodecylfuran-2-yl)acetate

Description

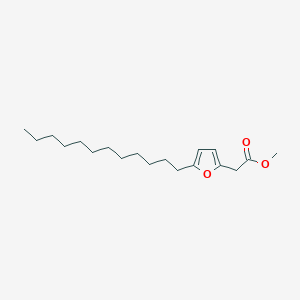

The name suggests a furan ring substituted with a dodecyl (C₁₂H₂₅) group at the 5-position and an acetate ester group at the 2-position. However, the absence of direct experimental data in the evidence limits detailed analysis of its synthesis, physical properties, or applications.

Properties

CAS No. |

64137-38-8 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

methyl 2-(5-dodecylfuran-2-yl)acetate |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(22-17)16-19(20)21-2/h14-15H,3-13,16H2,1-2H3 |

InChI Key |

WGDQLWJWGBCADO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(O1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-dodecylfuran-2-yl)acetate typically involves the esterification of 5-dodecylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through reactive distillation. This process combines the reaction and separation steps in a single unit, making it cost-effective and efficient. The esterification reaction is catalyzed by a strong acidic ion exchange resin, such as Amberlyst-15, to enhance the rate of reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-dodecylfuran-2-yl)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-dodecylfuran-2-carboxylic acid and methanol

Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.

Transesterification: The ester can undergo transesterification with other alcohols in the presence of an acid catalyst to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as sulfuric acid, and excess water.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Transesterification: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to facilitate the transesterification reaction.

Major Products

Hydrolysis: 5-dodecylfuran-2-carboxylic acid and methanol

Reduction: 5-dodecylfuran-2-ylmethanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl (5-dodecylfuran-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (5-dodecylfuran-2-yl)acetate in biological systems involves its interaction with microbial cell membranes. The furan ring and dodecyl chain disrupt the lipid bilayer, leading to increased membrane permeability and cell death . The ester group may also undergo hydrolysis, releasing methanol and 5-dodecylfuran-2-carboxylic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes several methyl esters of furan and benzofuran derivatives, which share structural similarities with the hypothetical "Methyl (5-dodecylfuran-2-yl)acetate." Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons of Selected Compounds

Key Observations:

Structural Diversity: Substituents: The presence of sulfinyl (), sulfamoyl (), and halogen () groups modulates electronic properties and reactivity. Core Heterocycles: Furan () and benzofuran () cores differ in aromaticity and planarity. Benzofuran derivatives exhibit stronger π-π interactions, stabilizing crystal structures .

Synthetic Approaches: Oxidation of sulfides to sulfoxides is a common method for benzofuran derivatives (e.g., using 3-chloroperoxybenzoic acid) . Michael addition-elimination reactions are employed for furanone derivatives (), yielding compounds with multiple functional groups.

Applications :

- Pharmaceuticals : Sulfamoyl and methoxy groups () are associated with drug candidate synthesis.

- Material Science : Aromatic stacking in benzofuran derivatives () suggests utility in designing organic semiconductors or supramolecular assemblies.

Research Findings and Limitations

- Gaps in Data: Direct data on "this compound" are absent in the evidence.

- Safety and Toxicity : Methyl esters like Methyl 2-hydroxyacetate () require careful handling due to respiratory hazards, but alkyl chain length (e.g., dodecyl) could alter toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.